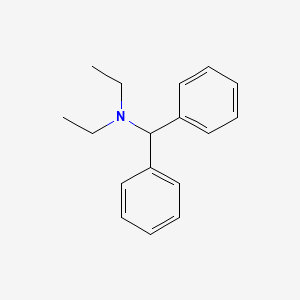

N,N-Diethylbenzhydrylamine

Description

N,N-Diethylbenzhydrylamine is a tertiary amine characterized by a benzhydryl group (two phenyl rings attached to a central methylene group) linked to a diethylamine moiety. Its molecular formula is C₁₇H₂₁N, with a molecular weight of 239.36 g/mol . The structure enables diverse reactivity, making it valuable in organic synthesis and pharmaceutical intermediates. The benzhydryl group contributes to lipophilicity, while the diethyl substituents enhance steric effects, influencing its solubility and interaction with other molecules.

Properties

CAS No. |

519-72-2 |

|---|---|

Molecular Formula |

C17H21N |

Molecular Weight |

239.35 g/mol |

IUPAC Name |

N-benzhydryl-N-ethylethanamine |

InChI |

InChI=1S/C17H21N/c1-3-18(4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |

InChI Key |

JFNHRCHVABSSDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylbenzhydrylamine can be synthesized by the addition of an excess of phenylmagnesium bromide to N,N-diethylformamide, followed by treating the reaction mixture with ammonium chloride . This method involves the use of Grignard reagents, which are known for their reactivity with carbonyl compounds.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzhydrylamine with diethylamine under controlled conditions . This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbenzhydrylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction: It can be reduced to form secondary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethylbenzhydrylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylbenzhydrylamine involves its interaction with molecular targets such as histamine receptors. As an antihistaminic, it competes with histamine for binding to H1 receptors, thereby inhibiting the effects of histamine in allergic reactions . This competitive antagonism at the H1 receptor sites is the primary pathway through which it exerts its effects.

Comparison with Similar Compounds

N-Methylbenzhydrylamine

- Molecular Formula : C₁₄H₁₅N

- Molecular Weight : 197.28 g/mol

- CAS No.: 14683-47-7

- Structure : Features a single methyl group on the amine instead of diethyl substituents.

- Key Differences : Reduced steric hindrance compared to N,N-Diethylbenzhydrylamine, leading to higher reactivity in nucleophilic substitutions. Applications include intermediates in specialty chemical synthesis .

N,N-Dimethylbenzylamine

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS No.: 103-83-3

- Structure : Benzyl group (C₆H₅CH₂) attached to a dimethylamine group.

- Key Differences: Smaller and more hydrophilic than this compound.

Dibenzylamine

N-[2-(Benzhydryloxy)ethyl]-N,N-dimethylamine

N,N-Dibenzylethylenediamine

- Molecular Formula : C₁₆H₂₀N₂

- Structure : Ethylenediamine backbone with two benzyl groups.

- Applications : Forms salts with antibiotics (e.g., benzathine penicillin) to enhance stability and prolonged release .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Applications |

|---|---|---|---|---|

| This compound | C₁₇H₂₁N | 239.36 | - | Pharmaceutical intermediates |

| N-Methylbenzhydrylamine | C₁₄H₁₅N | 197.28 | 14683-47-7 | Organic synthesis |

| N,N-Dimethylbenzylamine | C₉H₁₃N | 135.21 | 103-83-3 | Polymerization catalysts, biomarkers |

| Dibenzylamine | C₁₄H₁₅N | 197.28 | 103-49-1 | Surfactants, corrosion inhibitors |

| N,N-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 256.35 | 14028-44-3 | Antibiotic formulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.